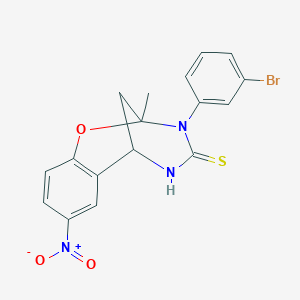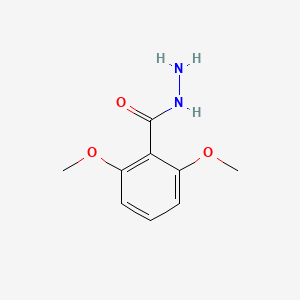![molecular formula C18H14ClN5O B2628001 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole CAS No. 942034-12-0](/img/structure/B2628001.png)
3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a compound with a unique chemical structure that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has anticancer and anti-inflammatory effects. In vivo studies have shown that this compound has potential as an anticancer agent and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole in lab experiments include its unique chemical structure, potential as an anticancer agent, and potential as an enzyme inhibitor. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity.
Zukünftige Richtungen
There are many future directions for research on 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole. Some possible future directions include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential of this compound as an enzyme inhibitor for various enzymes.
3. Studies on the potential of this compound as a neuroprotective agent.
4. Studies on the potential of this compound as an anticancer agent in vivo.
5. Studies on the potential of this compound as a drug delivery system.
6. Studies on the potential of this compound as a scaffold for the development of new drugs.
7. Studies on the potential of this compound as a diagnostic tool for various diseases.
8. Studies on the toxicity and safety of this compound in vivo.
9. Studies on the pharmacokinetics and pharmacodynamics of this compound.
10. Studies on the potential of this compound as an anti-inflammatory agent in vivo.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a compound with a unique chemical structure that has shown potential in various fields. This compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, enzyme inhibitor, and neuroprotective agent. Future research on this compound could lead to the development of new drugs and diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a multi-step process. The first step involves the reaction between 2-chlorobenzoic acid and thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction between 2-chlorobenzoyl chloride and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to form 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid. The third step involves the reaction between 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid and thionyl chloride to form 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoyl chloride. The final step involves the reaction between 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoyl chloride and hydroxylamine hydrochloride to form 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole has been studied for its potential in various fields. In medicinal chemistry, this compound has shown potential as an anticancer agent. In pharmacology, it has been studied for its potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-7-9-13(10-8-11)24-12(2)16(21-23-24)18-20-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFDTVIMSIMJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)
![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)
![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)


![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)





